molecular formula C26H24N4O5 B15023310 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

Cat. No.: B15023310
M. Wt: 472.5 g/mol
InChI Key: MYRNMESGYYFCRP-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a morpholine ring, and a nitrobenzamide group, making it a unique molecule with diverse chemical properties.

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C26H24N4O5/c1-16-12-22-24(13-17(16)2)35-26(28-22)18-4-3-5-19(14-18)27-25(31)21-15-20(30(32)33)6-7-23(21)29-8-10-34-11-9-29/h3-7,12-15H,8-11H2,1-2H3,(H,27,31)

InChI Key

MYRNMESGYYFCRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the morpholine group, and the nitration of the benzamide. Common synthetic routes may include:

    Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Morpholine Group: This step involves the nucleophilic substitution of a halogenated benzene derivative with morpholine.

    Nitration of Benzamide: The final step involves nitration of the benzamide group using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

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